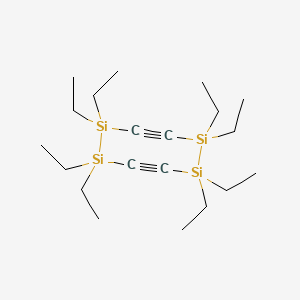![molecular formula C9H14N10O10 B14277076 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane CAS No. 177191-14-9](/img/structure/B14277076.png)
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple azido and nitro functional groups.
Métodos De Preparación
The synthesis of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation and nitration reactions. Common reagents used in these reactions include sodium azide and nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azido groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like tin hydrides and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of high-energy materials and explosives.
Biology: The compound’s azido groups make it useful in bioconjugation reactions for labeling biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane involves the interaction of its azido and nitro groups with various molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in materials science and bioconjugation .
Comparación Con Compuestos Similares
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane can be compared with other azido and nitro compounds, such as:
1-Azido-4-methoxybenzene: This compound has a simpler structure with fewer functional groups, making it less reactive.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is used in click chemistry but lacks the high energy content of this compound.
The uniqueness of this compound lies in its combination of multiple azido and nitro groups, which confer high energy and reactivity, making it suitable for specialized applications .
Propiedades
Número CAS |
177191-14-9 |
|---|---|
Fórmula molecular |
C9H14N10O10 |
Peso molecular |
422.27 g/mol |
Nombre IUPAC |
1-azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane |
InChI |
InChI=1S/C9H14N10O10/c10-14-12-5-8(16(20)21,17(22)23)1-3-28-7-29-4-2-9(18(24)25,19(26)27)6-13-15-11/h1-7H2 |
Clave InChI |
XPPFPYSSZPVCBW-UHFFFAOYSA-N |
SMILES canónico |
C(COCOCCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


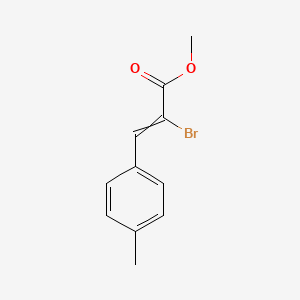

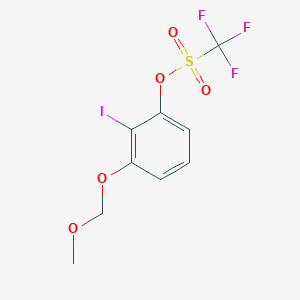
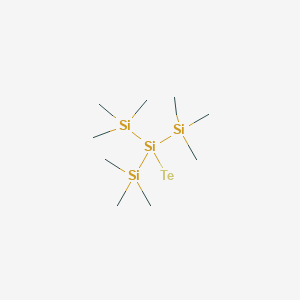


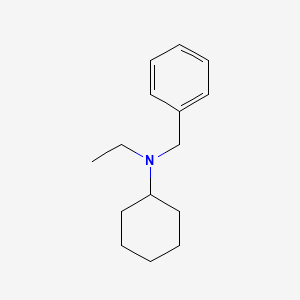
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
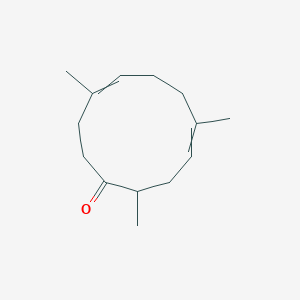
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
